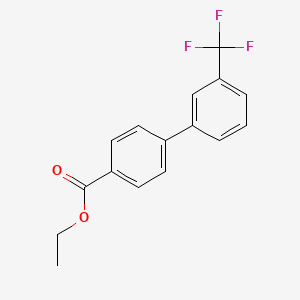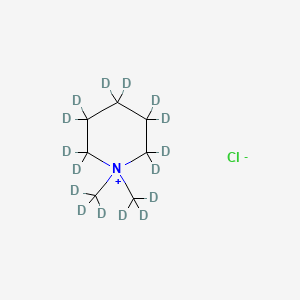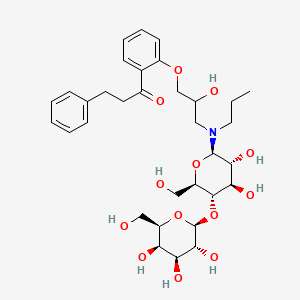![molecular formula C11H16N2O3 B13838212 prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a prop-2-en-1-yl group, a methoxyimino group, and a tetrahydropyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable aldehyde with a methoxyamine derivative to form the methoxyimino group. This intermediate is then subjected to a cyclization reaction with a prop-2-en-1-yl-containing compound under specific conditions to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural motif and have been studied for their mechanical and chemical properties.
Propargyl compounds: These compounds contain a propargyl group and have shown various biological activities, including cytotoxic and neuroprotective effects.
Uniqueness
Prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
prop-2-enyl 5-(methoxyiminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3 |
InChI Key |
FIBWODBLQWJUIU-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
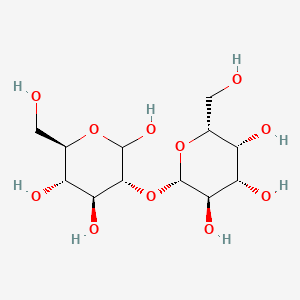
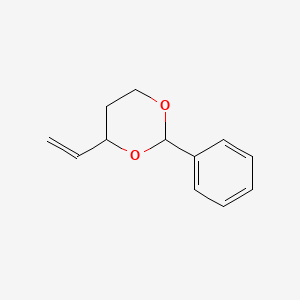

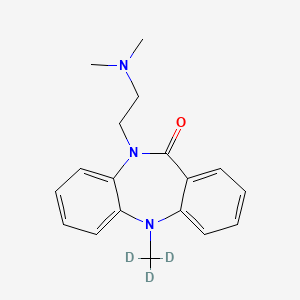
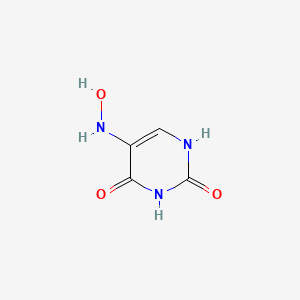



![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
